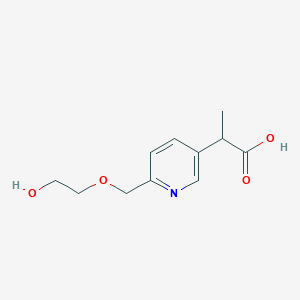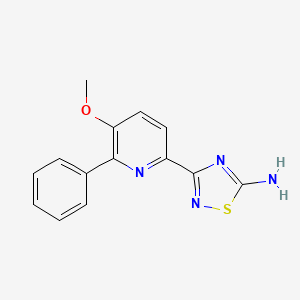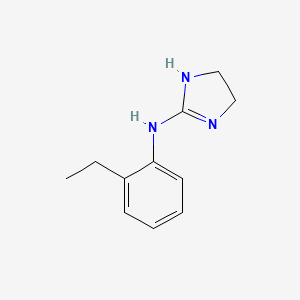
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a hydroxyethoxy methyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid can be achieved through multi-step organic synthesis. One common approach involves the initial formation of the pyridine ring, followed by the introduction of the hydroxyethoxy methyl group and the propanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives.
科学研究应用
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
3-(3-Pyridyl)propionic acid: Similar structure but lacks the hydroxyethoxy group.
4-(2-Hydroxyethoxy)pyridine: Similar structure but lacks the propanoic acid moiety.
2-(2-Hydroxyethoxy)benzoic acid: Similar functional groups but with a benzene ring instead of a pyridine ring.
Uniqueness
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid is unique due to the combination of its hydroxyethoxy group, pyridine ring, and propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-[6-(2-hydroxyethoxymethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-8(11(14)15)9-2-3-10(12-6-9)7-16-5-4-13/h2-3,6,8,13H,4-5,7H2,1H3,(H,14,15) |
InChI 键 |
PWOMORRNFZWUQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)COCCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)


![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)

![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)

![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)


![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)


